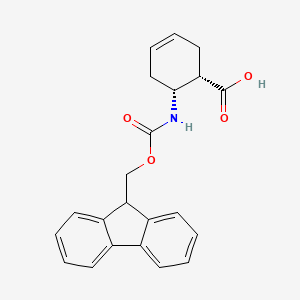
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
Vue d'ensemble
Description
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid, also known as Fmoc-Ace, is a versatile organic compound used in a variety of scientific and industrial applications. It is a cyclic amine that is commonly used as a building block in organic synthesis. Fmoc-Ace is used to synthesize a wide range of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in peptide synthesis and as a catalyst in various reactions. In addition, Fmoc-Ace has been used as a fluorescent marker in nucleic acid detection and as a fluorescent probe for studying protein-ligand interactions.
Mécanisme D'action
Target of Action
The primary target of N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid is the amine group present in various compounds, particularly amino acids . The compound acts as a protecting group for these amines during organic synthesis .
Mode of Action
This compound interacts with its targets by forming a carbamate linkage with the amine group . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a derivative of this compound .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a protecting group. The removal is achieved using a base, such as piperidine .
Result of Action
The molecular effect of this compound’s action is the formation of a carbamate linkage with the amine group, effectively protecting it . On a cellular level, this allows for the accurate synthesis of peptides, as it prevents side reactions that could disrupt the sequence of amino acids .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy of the protection and deprotection processes .
Avantages Et Limitations Des Expériences En Laboratoire
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid has a number of advantages for lab experiments. It is a relatively inexpensive and easy to obtain compound, and it is stable at room temperature. It is also a versatile reagent that can be used in a variety of reactions and can be used as a fluorescent marker in nucleic acid detection. Additionally, it can be used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.
However, this compound also has a few limitations. It is not soluble in water, so it must be used in a solvent such as dimethylformamide or dimethyl sulfoxide. Additionally, it is sensitive to oxidation and can be degraded by light.
Orientations Futures
Future research on N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid could focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug delivery, diagnostics, and biotechnology. Additionally, research could be conducted to explore the biochemical and physiological effects of the compound on a variety of organisms. Additionally, research could be conducted to explore the potential of this compound as a fluorescent marker in nucleic acid detection and as a fluorescent probe for studying protein-ligand interactions. Finally, research could be conducted to explore the potential of this compound as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers.
Applications De Recherche Scientifique
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid has a wide range of applications in scientific research. It is used as a fluorescent marker in nucleic acid detection, as a fluorescent probe for studying protein-ligand interactions, and as a reagent in peptide synthesis. It has also been used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of polymers. Additionally, this compound is used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Analyse Biochimique
Biochemical Properties
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is introduced to the amino group of the compound, protecting it from unwanted reactions. This protection is essential for the selective formation of peptide bonds. The compound is typically used in solid-phase peptide synthesis, where it is attached to a resin support. The Fmoc group is then removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation .
Cellular Effects
This compound influences various cellular processes, particularly those related to peptide synthesis. In cells, the compound can affect cell signaling pathways, gene expression, and cellular metabolism. The presence of the Fmoc group can temporarily inhibit the activity of the amino group, preventing it from participating in reactions until the protecting group is removed. This controlled inhibition is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is achieved without unwanted side reactions .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of the amino group. The Fmoc group is introduced to the amino group through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable carbamate linkage, protecting the amino group from unwanted reactions. During peptide synthesis, the Fmoc group is removed using a base such as piperidine, which cleaves the carbamate linkage and releases the free amino group. This deprotection step is essential for the formation of peptide bonds and the synthesis of the desired peptide sequence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. The Fmoc group is relatively stable under neutral and acidic conditions but can be rapidly removed under basic conditions. Over time, the compound may degrade, leading to a loss of its protective function. Long-term studies have shown that the stability of the compound can be maintained by storing it at low temperatures and protecting it from moisture and light .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it may cause adverse effects such as enzyme inhibition or disruption of cellular processes. Studies have shown that the compound can be safely used in animal models for peptide synthesis, provided that the dosage is carefully controlled to avoid toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The Fmoc group is introduced to the amino group through a reaction with Fmoc-Cl, forming a stable carbamate linkage. This linkage is then cleaved during the deprotection step, releasing the free amino group and allowing it to participate in peptide bond formation. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to protect the amino group during peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is typically introduced into cells through endocytosis or passive diffusion. Once inside the cell, it can interact with various proteins and enzymes involved in peptide synthesis. The Fmoc group helps to localize the compound to specific cellular compartments, ensuring that it is available for peptide synthesis when needed .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The Fmoc group can direct the compound to specific compartments or organelles within the cell, such as the endoplasmic reticulum or Golgi apparatus. This localization is essential for the efficient synthesis of peptides, as it ensures that the compound is available in the right place at the right time. The removal of the Fmoc group allows the amino group to participate in peptide bond formation, facilitating the synthesis of the desired peptide sequence .
Propriétés
IUPAC Name |
(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXOQUBSSBXKD-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



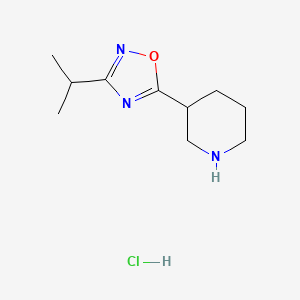
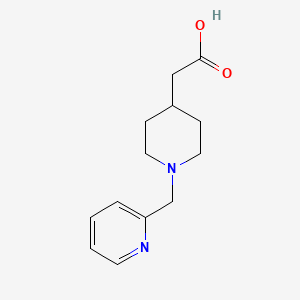
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
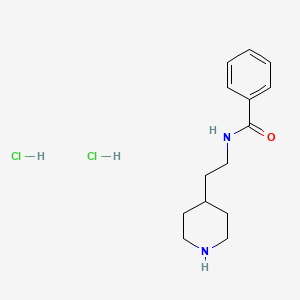
![2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride](/img/structure/B1390278.png)
![2-Methyl-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]inden-10-ol hydrochloride](/img/structure/B1390280.png)

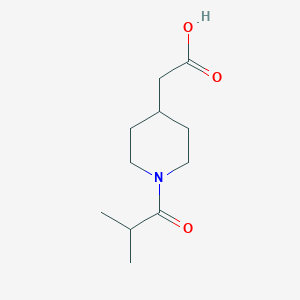
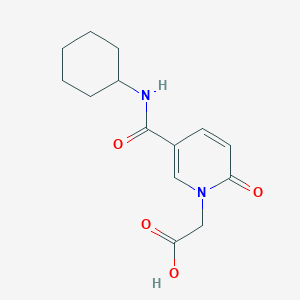

![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)
